5-[Acetyl(2-amino-2-oxoethyl)amino]-1,3,4-thiadiazole-2-sulfonic acid
Description
The compound 5-[Acetyl(2-amino-2-oxoethyl)amino]-1,3,4-thiadiazole-2-sulfonic acid (CAS: 827026-60-8) is a derivative of the 1,3,4-thiadiazole scaffold, characterized by a sulfonic acid group at position 2 and a complex acetylated aminoethyl substituent at position 5. Its molecular formula is C₄H₅N₃O₄S₂, with a molecular weight of 223.23 g/mol . The sulfonic acid group enhances water solubility, distinguishing it from sulfonamide analogs, while the acetylated side chain may influence bioavailability and target binding .
Properties
IUPAC Name |
5-[acetyl-(2-amino-2-oxoethyl)amino]-1,3,4-thiadiazole-2-sulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O5S2/c1-3(11)10(2-4(7)12)5-8-9-6(16-5)17(13,14)15/h2H2,1H3,(H2,7,12)(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEXSVPHIXZTRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC(=O)N)C1=NN=C(S1)S(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80802600 | |
| Record name | 5-[Acetyl(2-amino-2-oxoethyl)amino]-1,3,4-thiadiazole-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80802600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64309-69-9 | |
| Record name | 5-[Acetyl(2-amino-2-oxoethyl)amino]-1,3,4-thiadiazole-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80802600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Acetyl(2-amino-2-oxoethyl)amino]-1,3,4-thiadiazole-2-sulfonic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of the Sulfonic Acid Group: Sulfonation of the thiadiazole ring is achieved using reagents like chlorosulfonic acid or sulfur trioxide in the presence of a solvent such as dichloromethane.
Acetylation and Amino Group Addition:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters, and the implementation of purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-[Acetyl(2-amino-2-oxoethyl)amino]-1,3,4-thiadiazole-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the sulfonic acid group to a sulfonamide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfonamides, and substituted thiadiazole compounds, each with potentially unique properties and applications.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiadiazole derivatives, including 5-[Acetyl(2-amino-2-oxoethyl)amino]-1,3,4-thiadiazole-2-sulfonic acid. Research indicates that compounds with thiadiazole moieties exhibit significant cytotoxicity against various cancer cell lines.
- Case Study: Cytotoxicity Evaluation
- A study evaluated the cytotoxic effects of thiadiazole derivatives on the NCI's 60 cancer cell lines.
- The results showed that certain derivatives had a GI50 (the concentration required to inhibit cell growth by 50%) ranging from 0.25 to 13.50 μM across different cancer types, including colon and ovarian cancers .
| Compound ID | Cancer Type | GI50 (μM) |
|---|---|---|
| 3.1 | Colon Cancer | 0.41 |
| 3.2 | Melanoma | 0.48 |
| 6.5 | Ovarian Cancer | 0.25 |
Antimicrobial Properties
Thiadiazole derivatives have also been investigated for their antimicrobial activities. The structure of 5-[Acetyl(2-amino-2-oxoethyl)amino]-1,3,4-thiadiazole-2-sulfonic acid suggests potential efficacy against various bacterial strains.
Mechanism of Action
The mechanism of action of 5-[Acetyl(2-amino-2-oxoethyl)amino]-1,3,4-thiadiazole-2-sulfonic acid involves its interaction with biological molecules through hydrogen bonding, electrostatic interactions, and covalent bonding. The sulfonic acid group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The thiadiazole ring can interact with nucleic acids and other cellular components, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Differences
The following table summarizes key structural and physicochemical properties of the target compound and its analogs:
Key Observations :
- Sulfonic Acid vs.
- Substituent Complexity: The acetylated aminoethyl group in the target compound is structurally distinct from simpler substituents like acetamido (C₄H₅N₃O₄S₂) or phenylsulfonylamino (C₈H₈N₄O₄S₃). Bulkier groups (e.g., phenylsulfonyl) may enhance steric hindrance, affecting receptor binding .
- Functional Group Impact : Mercapto (-SH) groups in analogs like N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide enable thiol-mediated interactions, which are critical for antioxidant or enzyme inhibitory effects .
Antimicrobial and Anti-Inflammatory Agents
- 5-[(Phenylsulfonyl)amino]-1,3,4-thiadiazole-2-sulfonamide (): Exhibits broad-spectrum antimicrobial activity due to the phenylsulfonyl group, which may disrupt bacterial membrane integrity .
- 5-(4-Acetamidophenylsulfonamido) Derivatives (): These compounds show anti-inflammatory activity, likely via cyclooxygenase (COX) inhibition, similar to nonsteroidal anti-inflammatory drugs (NSAIDs) .
Central Nervous System (CNS) Activity
- Sulfanyl Acetic Acid Derivatives (): Derivatives with sulfanyl groups exhibit anticonvulsant and anxiolytic activity, attributed to their interaction with voltage-gated ion channels .
Carbonic Anhydrase Inhibition
- Methazolamide Sulfonic Acid (): A structural analog of methazolamide, this compound inhibits carbonic anhydrase isoforms, suggesting utility in glaucoma treatment. The sulfonic acid group may alter binding kinetics compared to sulfonamide-based drugs like acetazolamide .
Biological Activity
5-[Acetyl(2-amino-2-oxoethyl)amino]-1,3,4-thiadiazole-2-sulfonic acid (commonly referred to as AcATSO3H) is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of AcATSO3H, including its antimicrobial, antifungal, and anticancer properties, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of AcATSO3H is C₆H₈N₄O₅S₂. Its structure features a thiadiazole ring substituted with an acetylamino group and a sulfonic acid moiety, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. AcATSO3H has been evaluated for its efficacy against various bacterial strains:
- Antibacterial Efficacy : Studies have shown that compounds with a thiadiazole moiety can exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives were found to have minimum inhibitory concentrations (MIC) lower than standard antibiotics such as ofloxacin and cefepime .
- Fungicidal Properties : The fungicidal activity of AcATSO3H was assessed against Candida albicans. While initial testing indicated low activity at lower concentrations (12.5 and 25 mg/cm³), medium activity was observed at higher concentrations (50 mg/cm³). This suggests a dose-dependent response in its fungicidal activity .
Anticancer Potential
The anticancer properties of thiadiazole derivatives have been widely studied. AcATSO3H's potential as an anticancer agent stems from the structural characteristics common to thiadiazoles:
- Cytotoxicity : The compound has shown cytostatic properties in various cancer cell lines. Research indicates that derivatives of 2-amino-1,3,4-thiadiazole demonstrate significant anticancer activity due to their ability to inhibit cellular proliferation .
Case Studies
Several case studies highlight the biological efficacy of AcATSO3H and related compounds:
- Study on Antimicrobial Activity : A study demonstrated that a series of 2-amino-1,3,4-thiadiazole derivatives displayed enhanced antimicrobial activities compared to standard treatments. For example, one derivative exhibited an MIC of 31.25 μg/mL against E. coli, outperforming traditional antibiotics .
- Fungicidal Research : In another investigation focusing on fungicidal properties, AcATSO3H showed medium activity against Candida albicans at higher concentrations, illustrating its potential as a therapeutic agent against fungal infections .
Data Summary
| Activity Type | Tested Organism | MIC (μg/mL) | Comparison |
|---|---|---|---|
| Antibacterial | E. coli | 31.25 | Better than Ofloxacin |
| Antifungal | Candida albicans | 50 | Medium Activity |
| Anticancer | Various Cancer Cell Lines | Variable | Significant Cytotoxicity |
Q & A
Q. Advanced
- PASS program : Predicts antiproliferative, anticonvulsant, and enzyme inhibitory activities based on structural descriptors.
- Molecular docking : Evaluates binding affinities to targets (e.g., kinases, ion channels) to prioritize compounds for in vitro testing .
How do reaction conditions influence thiadiazole derivatization?
Q. Advanced
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in alkylation.
- Temperature : Higher temperatures (>80°C) favor cyclization but may degrade heat-sensitive substituents.
- Catalysts : Lawesson’s reagent or base additives improve sulfur-based reactions .
What methodologies resolve contradictions in biological activity data?
Q. Advanced
- Structure-activity relationship (SAR) studies : Correlate substituent electronic/steric effects with bioactivity.
- In vitro vs. in vivo models : Validate efficacy across cell lines (e.g., NCI-60 panel) and rodent seizure models.
- Dose-response profiling : Identifies optimal therapeutic windows and mitigates off-target effects .
How does S-alkylation contribute to sulfanylacetic acid derivative synthesis?
Advanced
S-Alkylation with chloroacetic acid derivatives introduces:
- Electron-withdrawing groups : Enhance metabolic stability.
- Hydrophilic moieties : Improve solubility for pharmacokinetic studies.
The reaction’s regioselectivity is confirmed via 1H NMR and X-ray crystallography .
What are the challenges in designing multi-target thiadiazole-based therapeutics?
Q. Advanced
- Balancing selectivity : Minimize off-target interactions while maintaining potency.
- ADME profiling : Address poor bioavailability via prodrug strategies or formulation optimization.
- Toxicity screening : Prioritize compounds with low cytotoxicity in HEK293 or HepG2 cells .
How do substituent variations affect antiproliferative activity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
